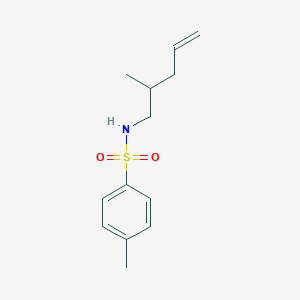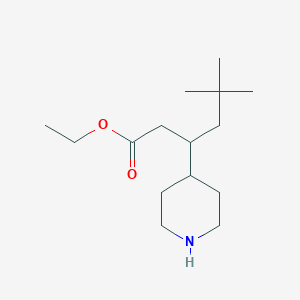
Ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate: is a chemical compound with the molecular formula C15H29NO2 and a molecular weight of 255.4 g/mol It is an ester derivative that contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate typically involves the esterification of 5,5-dimethyl-3-piperidin-4-ylhexanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
5,5-dimethyl-3-piperidin-4-ylhexanoic acid+ethanolH2SO4Ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The ester group may undergo hydrolysis to release active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate can be compared with other similar compounds, such as:
Ethyl 3-piperidin-4-ylpropanoate: Similar structure but with a shorter carbon chain.
Ethyl 5,5-dimethyl-2-piperidin-4-ylpentanoate: Similar structure but with a different substitution pattern on the carbon chain.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which may confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C15H29NO2 |
|---|---|
Poids moléculaire |
255.40 g/mol |
Nom IUPAC |
ethyl 5,5-dimethyl-3-piperidin-4-ylhexanoate |
InChI |
InChI=1S/C15H29NO2/c1-5-18-14(17)10-13(11-15(2,3)4)12-6-8-16-9-7-12/h12-13,16H,5-11H2,1-4H3 |
Clé InChI |
YKDCARIFAOLUSO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CC(C)(C)C)C1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one](/img/structure/B13897390.png)
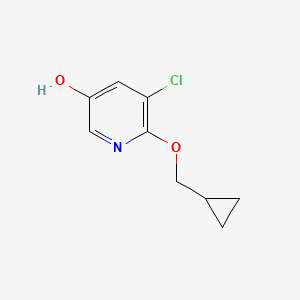
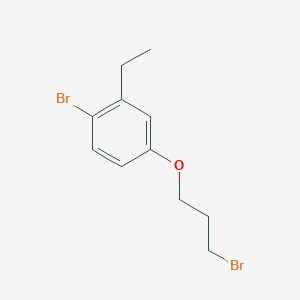
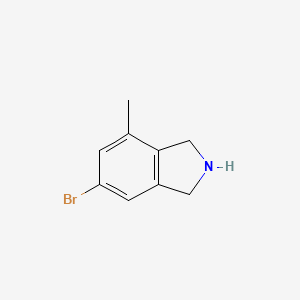
![4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B13897435.png)
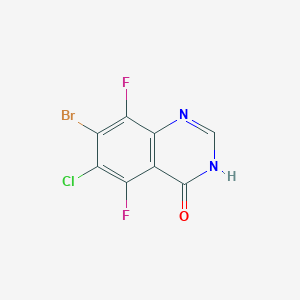
![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)
![6,6-Dichlorobicyclo[3.1.0]hexan-2-one](/img/structure/B13897450.png)
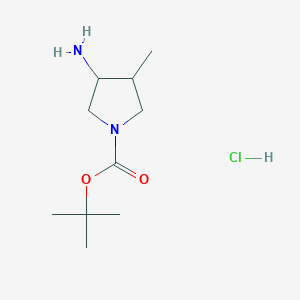
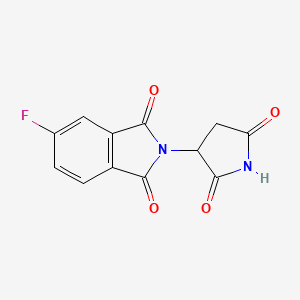
![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)
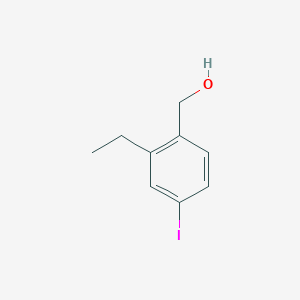
![4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium](/img/structure/B13897474.png)
